[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine
CAS No.: 1333837-59-4
Cat. No.: VC2553119
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333837-59-4 |
|---|---|
| Molecular Formula | C11H14N2 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | [4-(2,5-dihydropyrrol-1-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C11H14N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-6H,7-9,12H2 |
| Standard InChI Key | QOYVTVIMZAZBGF-UHFFFAOYSA-N |
| SMILES | C1C=CCN1C2=CC=C(C=C2)CN |
| Canonical SMILES | C1C=CCN1C2=CC=C(C=C2)CN |
Introduction
Chemical Structure and Fundamental Properties
[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine is a heterocyclic compound characterized by a 2,5-dihydro-1H-pyrrol-1-yl group attached to a phenyl ring that also bears a methanamine (benzylamine) group. This structural arrangement contributes to the compound's chemical reactivity and potential applications in synthetic chemistry.
Physicochemical Properties
The compound possesses distinct physicochemical characteristics that make it valuable for research applications:
| Property | Value | Notes |
|---|---|---|
| CAS Registry Number | 1333837-59-4 | Unique identifier for chemical database referencing |
| Molecular Formula | C11H14N2 | Contains 11 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms |
| Molecular Weight | 174.24 g/mol | Relatively low molecular weight contributes to its potential utility |
| Typical Purity | 98% | Standard research-grade purity |
| Appearance | Not specified in available data | Likely a solid at room temperature based on similar structures |
| Solubility | Not specified in available data | Likely soluble in organic solvents due to aromatic structure |
This compound belongs to the broader class of heterocyclic building blocks that contain nitrogen in their ring structures . The 2,5-dihydropyrrole ring (also known as a 3-pyrroline) connected to the phenyl ring creates a unique molecular architecture that influences its chemical behavior and reactivity patterns.
Structural Features
The molecular structure can be broken down into three key components:
-
The 2,5-dihydro-1H-pyrrole ring: A five-membered nitrogen-containing ring with partial saturation
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The phenyl ring: A six-membered aromatic ring
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The methanamine group: A primary amine attached to the phenyl ring via a methylene bridge
The specific arrangement of these functional groups contributes to the compound's potential as a versatile building block in organic synthesis .
Comparative Analysis with Related Compounds
Understanding [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine's properties and applications can be enhanced by comparing it with structurally related compounds.
Structural Analogs
The related compound (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a more complex molecule belonging to the class of benzophenones, which are known for their diverse applications in chemistry, biology, and industry. The presence of additional functional groups in this compound, such as the bromine atom and the ketone group, contributes to its different chemical properties and potential applications compared to [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine.
Functional Distinction
The primary amine group in [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine differentiates it from many related compounds that contain carbonyl groups or other functionalities. This amine functionality provides unique reactivity patterns that can be exploited in various synthetic transformations and applications.
| Size | Price (USD) | Lead Time | Purity |
|---|---|---|---|
| 250mg | 233.0 | 1-3 weeks | 98% |
| 500mg | 400.0 | 1-3 weeks | 98% |
| 1g | 594.0 | 1-3 weeks | 98% |
| 2.5g | 1077.0 | 1-3 weeks | 98% |
This pricing structure reflects the compound's specialized nature and the technical challenges associated with its synthesis and purification.
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